Lipophilicity (XLogP3) Comparison: 4-Chlorophenyl vs. Non-Halogenated Acetamide Analog
The target compound's computed XLogP3 of 2.7 places it in a moderate lipophilicity range, significantly higher than the non-halogenated analog N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 138276-85-4), whose predicted XLogP3 is approximately 0.5–1.0 based on its smaller molecular structure (C13H16N2O2, MW 232.28) [1]. This ~1.7–2.2 log unit increase corresponds to roughly a 50–150× theoretical increase in octanol-water partition coefficient, translating to enhanced membrane permeability potential but reduced aqueous solubility. For researchers prioritizing blood-brain barrier penetration or cellular uptake, the 4-chlorophenyl analog offers a measurable advantage in passive diffusion capacity relative to the non-halogenated baseline [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed, CID 16942808) |
| Comparator Or Baseline | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (CAS 138276-85-4): predicted XLogP3 ~0.5–1.0 (estimated from molecular structure C13H16N2O2, MW 232.28) |
| Quantified Difference | ΔXLogP3 ≈ +1.7 to +2.2 log units |
| Conditions | Computed values from PubChem XLogP3 algorithm (target) and structural estimation (comparator) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and solubility; a 1.7–2.2 log unit difference substantially alters pharmacokinetic suitability and assay compatibility, making simple substitution inappropriate without reformulation.
- [1] PubChem Compound Summary. N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide. CID 16942808. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/16942808 View Source
